Methyl 3-methoxy-4-[(1-methylpiperidin-4-yl)methoxy]benzoate
CAS No.: 635678-09-0
Cat. No.: VC3934205
Molecular Formula: C16H23NO4
Molecular Weight: 293.36 g/mol
* For research use only. Not for human or veterinary use.
![Methyl 3-methoxy-4-[(1-methylpiperidin-4-yl)methoxy]benzoate - 635678-09-0](/images/structure/VC3934205.png)
Specification
CAS No. | 635678-09-0 |
---|---|
Molecular Formula | C16H23NO4 |
Molecular Weight | 293.36 g/mol |
IUPAC Name | methyl 3-methoxy-4-[(1-methylpiperidin-4-yl)methoxy]benzoate |
Standard InChI | InChI=1S/C16H23NO4/c1-17-8-6-12(7-9-17)11-21-14-5-4-13(16(18)20-3)10-15(14)19-2/h4-5,10,12H,6-9,11H2,1-3H3 |
Standard InChI Key | FSRPHDCRLVCNAS-UHFFFAOYSA-N |
SMILES | CN1CCC(CC1)COC2=C(C=C(C=C2)C(=O)OC)OC |
Canonical SMILES | CN1CCC(CC1)COC2=C(C=C(C=C2)C(=O)OC)OC |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₁₆H₂₃NO₄, with a molar mass of 293.36 g/mol. Its IUPAC name, methyl 3-methoxy-4-[(1-methylpiperidin-4-yl)methoxy]benzoate, reflects the following structural components:
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A benzoate backbone substituted at the 3-position with a methoxy group (-OCH₃).
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A 4-position ether linkage to a (1-methylpiperidin-4-yl)methoxy group .
The piperidine ring introduces conformational rigidity and basicity, while the ester and ether groups enhance solubility in polar organic solvents.
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Melting Point | 83–85°C | |
Boiling Point | Not reported | – |
Density | ~1.1 g/cm³ (estimated) | |
LogP (Partition Coefficient) | 2.53 (analogous ethyl derivative) |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves sequential functionalization of a benzoic acid precursor:
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Esterification: Methylation of 4-hydroxy-3-methoxybenzoic acid using methanol under acidic conditions yields the methyl ester .
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Etherification: Reaction with 1-methylpiperidin-4-ylmethanol via nucleophilic substitution, often employing potassium carbonate as a base in acetone or dimethylformamide .
A representative protocol from fluorination studies involves:
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Dissolving methyl 4-hydroxy-3-methoxybenzoate in acetone.
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Adding K₂CO₃ and 1-methylpiperidin-4-ylmethyl bromide at 65°C for 24 hours .
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Purification via silica gel chromatography (hexane/EtOAc gradient) .
Yield and Scalability
Reported yields for analogous reactions range from 66–92%, depending on the purity of intermediates and reaction optimization . Industrial-scale production would require addressing the exothermic nature of the etherification step and optimizing solvent recovery systems.
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing:
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Positron Emission Tomography (PET) Tracers: Fluorinated analogs for imaging tyrosine kinase receptors .
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Anticancer Agents: Functionalization at the piperidine nitrogen enables targeting of DNA repair enzymes.
Material Science
The benzoate core’s UV stability (λmax ≈ 270 nm) makes it a candidate for:
Comparative Analysis with Structural Analogs
Ethyl Ester Derivative
Replacing the methyl ester with ethyl (CAS: 264208-60-8) increases molecular weight to 307.39 g/mol and logP to 2.53, enhancing lipid solubility but reducing metabolic stability .
Amino-Substituted Variants
Ethyl 2-amino-5-methoxy-4-[(1-methylpiperidin-4-yl)methoxy]benzoate (CAS: 264208-66-4) exhibits improved σ-1 receptor affinity (Ki: 18 nM) due to the electron-donating amino group.
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